molecular formula C12H17NO B589471 6-Cyclohexyl-4-methyl-2(1H)-pyridone CAS No. 67587-24-0

6-Cyclohexyl-4-methyl-2(1H)-pyridone

Cat. No. B589471
CAS RN: 67587-24-0
M. Wt: 191.274
InChI Key: USGUFDUEIADEJP-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4-methyl-2(1H)-pyridone is a compound with the molecular formula C12H17NO . It is related to Ciclopirox, a synthetic antifungal agent .


Molecular Structure Analysis

The molecular structure of 6-Cyclohexyl-4-methyl-2(1H)-pyridone consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the search results do not provide a detailed structural analysis.

Scientific Research Applications

Antimycotic Agent

“N-Deshydroxy Ciclopirox” is a topical antimycotic agent . It belongs to the chemical class of hydroxypyridones and is not related to azoles or any other class of antifungal agents . Its antimicrobial profile includes nearly all of the clinically relevant dermatophytes, yeasts, and molds, making it broader than most other antimycotics .

Anticancer Drug Delivery

“N-Deshydroxy Ciclopirox” has been studied for its potential in drug delivery systems . Specifically, it has been investigated for its adsorption effects over carbon nanotube (CNT) as a factor of drug delivery . This research suggests that CNT can be considered as a drug delivery system for the transportation of “N-Deshydroxy Ciclopirox” as an anticancer drug within biological systems .

Antifungal Treatment

“N-Deshydroxy Ciclopirox” has been used in the treatment of various fungal diseases . It has been studied for its use in the treatment of fungus, dermatitis, superficial mycoses, and other conditions caused by pathogenic fungi .

Organic Synthesis

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been used in a variety of experiments, ranging from organic synthesis to drug development. It has been studied for its reactivity in chemical synthesis.

Electrochemical Studies

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been investigated for its anti-corrosion performance on mild steel in acidic medium. These studies suggest that these derivatives show promising results in protecting steel surfaces.

Electrocatalysis and Multicomponent Reactions

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been used in electrocatalytic transformations leading to the formation of medicinally relevant pyrano [4,3-b]pyran scaffolds and substituted 3-acetoacetylcoumarins. These processes are noted for their efficiency and potential in biomedical applications.

Tobacco Flavoring Applications

A derivative of “6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been explored for its application in tobacco flavoring. This highlights the compound’s utility in consumer products.

Ultrasound-Mediated Synthesis

An ultrasound-mediated method for synthesizing derivatives of “6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been developed. This approach emphasizes an environmentally friendly method with higher yields and shorter reaction times.

properties

IUPAC Name

6-cyclohexyl-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUFDUEIADEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217901
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-4-methyl-2(1H)-pyridone

CAS RN

67587-24-0
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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